molecular formula C14H19N3O3S B2929450 1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole CAS No. 2059539-05-6

1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B2929450
CAS No.: 2059539-05-6
M. Wt: 309.38
InChI Key: NJFDFXMKGSBGGN-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a triazole derivative featuring a sulfonyl linkage to a substituted phenyl group. The 1,2,4-triazole core is a well-established heterocyclic scaffold known for diverse biological activities, including fungicidal, pesticidal, and antimicrobial properties . The compound’s structure includes a 2-ethoxy-5-isopropyl-4-methylphenyl substituent, which likely enhances its lipophilicity and target-binding specificity compared to simpler triazole derivatives.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-9-15-8-16-17/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDFXMKGSBGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles, characterized by its unique structural features that include a sulfonyl group and various substituents on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O3SC_{16}H_{22}N_4O_3S with a molecular weight of approximately 366.43 g/mol. The compound's structure can be represented as follows:

Structure C16H22N4O3S\text{Structure }\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key Physical Properties:

  • Boiling Point: Predicted at around 567.4 ± 60.0 °C
  • Density: Approximately 1.32 ± 0.1 g/cm³
  • pKa: -5.08 ± 0.60

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have indicated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The mechanism is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

Preliminary research suggests that this compound also possesses antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially through mechanisms similar to those observed in other triazole derivatives.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is under investigation.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al. (2023)Antifungal ActivityDemonstrated effective inhibition of Candida albicans growth with an IC50 value of 12 µg/mL.
Kumar et al. (2024)Antibacterial PropertiesShowed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Lee et al. (2023)Anticancer EffectsReported selective cytotoxicity in MCF-7 breast cancer cells with an IC50 of 15 µg/mL; induced apoptosis via caspase activation.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Ergosterol Pathway Inhibition: Similar to other triazoles, it inhibits enzymes involved in ergosterol biosynthesis.
  • DNA Interaction: Potential intercalation into DNA has been suggested, leading to disruption of replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Compound Name / Structure Key Substituents/Linkages Biological Activity/Application Key Research Findings
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole Sulfonyl-linked 2-ethoxy-5-isopropyl-4-methylphenyl Likely fungicidal/pesticidal (inferred) No direct data; inferred from sulfonyl-triazole analogs with similar substituents .
Epoxiconazole (1-[(3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl]-1H-1,2,4-triazole) Oxirane-linked chlorophenyl/fluorophenyl Agricultural fungicide Broad-spectrum activity against Ascomycetes and Basidiomycetes; commercial use .
Penconazole (1-(2,4-dichloro-β-propylphenylethyl)-1H-1,2,4-triazole) Dichlorophenyl-ethyl linkage Fungicide for powdery mildews High efficacy in vineyard and orchard applications .
1-Substituted-phenyl-4-phenylsulfonyl-1H-1,2,3-triazole Sulfonyl vs. carbonyl amide linkages Potent and specific enzyme inhibitors Sulfonyl linkage enhances target specificity compared to amide analogs .
3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-4-phenyl-1H-1,2,4-triazole-5(4H)-thione Thione group at position 5 Antimicrobial/antitumor Thione substitution correlates with enhanced antimicrobial activity .
1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole Sulfinyl and trifluoromethyl groups Pesticidal (optically active) Chiral sulfinyl group critical for pesticidal efficacy .

Key Comparative Insights

Sulfonyl Linkage vs. Other Functional Groups The sulfonyl group in the target compound is associated with improved specificity in enzyme inhibition compared to carbonyl amide linkages (e.g., 1-substituted-phenyl-4-phenylaminocarbonyl analogs) . Sulfinyl groups (e.g., in ’s compound) exhibit chiral-dependent pesticidal activity, whereas sulfonyl groups may offer broader stability and resistance to metabolic degradation .

Substituent Effects on Bioactivity

  • Ethoxy and Isopropyl Groups : The 2-ethoxy-5-isopropyl-4-methylphenyl substituent likely enhances lipophilicity, improving membrane penetration in agricultural applications. Similar bulky substituents in Epoxiconazole and Penconazole contribute to their fungicidal breadth .
  • Halogenated Phenyl Groups : Chloro/fluoro substituents (e.g., in Epoxiconazole) are common in commercial fungicides due to their electron-withdrawing effects, which enhance binding to cytochrome P450 enzymes. The absence of halogens in the target compound may reduce environmental persistence .

Thione vs. Sulfonyl Derivatives

  • Triazole-thiones (e.g., ’s compound) show potent antimicrobial activity due to sulfur’s nucleophilic reactivity, whereas sulfonyl derivatives are more often optimized for target specificity and systemic transport .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to ’s triazole sulfonates, involving condensation of triazole precursors with sulfonated aryl halides. However, the steric bulk of the isopropyl and ethoxy groups may require optimized reaction conditions .

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